molecular formula C6H7IN2S B13675948 5-Iodo-4-methyl-2-(methylthio)pyrimidine

5-Iodo-4-methyl-2-(methylthio)pyrimidine

Cat. No.: B13675948
M. Wt: 266.11 g/mol
InChI Key: XFJZLXILBXPQIZ-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-2-(methylthio)pyrimidine is a halogenated pyrimidine derivative characterized by iodine at position 5, a methyl group at position 4, and a methylthio (-SCH₃) substituent at position 2. Its molecular formula is C₆H₇IN₂S, with a molecular weight of 282.10 g/mol (calculated) .

Properties

Molecular Formula

C6H7IN2S

Molecular Weight

266.11 g/mol

IUPAC Name

5-iodo-4-methyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C6H7IN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3

InChI Key

XFJZLXILBXPQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1I)SC

Origin of Product

United States

Preparation Methods

This method is referenced in patent WO2014/58685 and is considered a robust and reproducible route for the synthesis of 5-iodo-2-(methylthio)pyrimidin-4(3H)-one derivatives, which can be further modified to obtain this compound by appropriate methylation at the 4-position if not already present.

Methylation Strategies for the 4-Methyl Substituent

To achieve the 4-methyl substitution on the pyrimidine ring, methylation of the 4-position nitrogen or carbon can be conducted depending on the precursor used.

  • Alkylation of Pyrimidine Ring: Using methyl iodide as the alkylating agent on 4-amino-2-(methylthio)pyrimidine derivatives can introduce the methyl group at the 4-position.
  • Reaction Conditions: Typically conducted in polar aprotic solvents under mild heating.
  • Yield: Reported yields for similar methylation reactions range from 85% to 90%, indicating efficient conversion.

This methylation step is crucial when starting from a non-methylated 4-position precursor and ensures the formation of the desired 4-methyl substituent on the pyrimidine ring.

Summary Table of Preparation Methods

Step/Method Reagents and Conditions Temperature (°C) Time (h) Yield (%) Notes
Iodination of 2-(Methylthio)pyrimidin-4(3H)-one N-Iodosuccinimide in chloroform 70 2 97 High purity white solid product; NMR and LCMS confirmed
Methylation at 4-position Methyl iodide alkylation of 4-amino-2-(methylthio)pyrimidine Mild heating Variable 85–90 Efficient introduction of 4-methyl substituent
Sonogashira coupling (related) PdCl2(PPh3)2, CuI, Et3N in acetonitrile Room temperature 0.3 Up to 95 Demonstrates functionalization potential of iodopyrimidines

Analytical and Characterization Notes

Research and Industrial Considerations

  • The iodination reaction using N-iodosuccinimide is favored for its mild conditions and high selectivity.
  • The methylation step requires careful control to avoid over-alkylation or side reactions.
  • The availability of this compound as an intermediate facilitates further synthetic transformations, including coupling reactions for drug development and material science applications.
  • Industrial scale-up would focus on optimizing solvent use, reaction time, and purification steps to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methyl-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the iodine atom or to modify the methylthio group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane at room temperature.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include 4-methyl-2-(methylthio)-5-substituted pyrimidines.

    Oxidation: Products include 5-iodo-4-methyl-2-(methylsulfinyl)pyrimidine or 5-iodo-4-methyl-2-(methylsulfonyl)pyrimidine.

    Reduction: Products include 4-methyl-2-(methylthio)pyrimidine or 4-methyl-2-(methylthio)-5-deiodopyrimidine.

Scientific Research Applications

5-Iodo-4-methyl-2-(methylthio)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The iodine and methylthio groups can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

  • Structure : Chlorine (position 4), ethoxy (-OCH₂CH₃, position 6), and methylthio (position 2) substituents.
  • Synthesis: Prepared via regioselective substitution using ethanol as a solvent under mild conditions (20 °C), contrasting with traditional methods requiring dimethylformamide at 70 °C .
  • Reactivity :
    • Chlorine at position 4 acts as a leaving group for nucleophilic displacement (e.g., with amines or alcohols) .
    • Ethoxy group enhances solubility and directs coupling reactions.
  • Applications : Versatile scaffold for Suzuki-Miyaura cross-coupling to generate 4-aryl derivatives .

Key Differences vs. Target Compound :

Property 5-Iodo-4-methyl-2-(methylthio)pyrimidine 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Halogen Iodine (position 5) Chlorine (position 4)
Substituent Position Methyl (position 4) Ethoxy (position 6)
XLogP3 1.3 Not reported, but likely higher due to ethoxy
Reactivity Iodine supports radioimaging/heavy-atom chemistry Chlorine facilitates nucleophilic substitution

5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one

  • Structure : Iodine (position 5), methyl (position 6), methylthio (position 2), and a hydroxyl group (position 4, tautomerized as 4-one).
  • Properties: Molecular weight: 282.10 g/mol (same as target compound) . Hydrogen bond donor/acceptor: 1/3, enhancing solubility vs. non-hydroxylated analogues .
  • Applications: Potential in medicinal chemistry due to hydrogen-bonding capacity and iodine’s bioactivity .

Key Differences vs. Target Compound :

Property This compound 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one
Substituent Position Methyl (position 4) Methyl (position 6)
Functional Group No hydroxyl Hydroxyl/oxo group (position 4)
Polar Surface Area Lower (no hydroxyl) 66.8 Ų
Applications Cross-coupling intermediates Bioactive molecule design

5-Iodo-4-chloropyrimidine

  • Structure : Iodine (position 5) and chlorine (position 4).
  • Reactivity : Dual halogens enable sequential functionalization (e.g., selective displacement of Cl before I) .
  • Limitations : Lacks methylthio group, reducing steric bulk and sulfur-mediated electronic effects.

Comparison Highlight :

  • The target compound’s methylthio group enhances stability and directs regioselectivity in reactions compared to 5-Iodo-4-chloropyrimidine.

Q & A

Q. What computational tools predict the bioavailability of this compound derivatives?

  • Methodology : Tools like SwissADME or pkCSM calculate logP, topological polar surface area (TPSA), and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model membrane permeation and protein binding .

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